![molecular formula C12H18 B099872 tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-95-1](/img/structure/B99872.png)
tetracyclo[6.2.1.13,6.02,7]dodecane
Overview
Description
Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane (CAS: 21635-90-5) is a polycyclic hydrocarbon featuring a highly strained cage-like structure. Its molecular formula is C₁₂H₁₆, with a molecular weight of 160.26 g/mol . The compound is characterized by four fused rings, including bicyclic and tricyclic moieties, arranged in a rigid tetracyclic framework. Key physical properties include a density of 1.073 g/cm³, a boiling point of 228.8°C, and a flash point of 85°C . It is utilized in synthetic chemistry as a precursor for high-energy fuels and pharmaceuticals due to its compact, energy-dense structure .
Preparation Methods
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodecane typically involves the hydrogenation of hexahydrodimethanonaphthalene . The reaction conditions for this process include the use of a suitable hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation.
Chemical Reactions Analysis
tetracyclo[6.2.1.13,6.02,7]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of fully saturated hydrocarbons.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with catalysts, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Polymer Chemistry
Tetracyclo[6.2.1.13,6.02,7]dodecane is primarily utilized in the synthesis of cyclic olefin copolymers (COCs) through Ring Opening Metathesis Polymerization (ROMP). This process is crucial for producing high-performance polymers with applications in optics and electronics .
- Mechanism of Action : The compound interacts with catalysts such as vanadium-alkylidene complexes to initiate polymerization.
- Outcome : The result is the formation of high-molecular-weight polymers that exhibit desirable mechanical properties.
The compound demonstrates significant biological activity, particularly in anticancer research:
- Alkylating Agent : this compound can act as an alkylating agent that interferes with DNA replication in cancer cells.
- Cytotoxic Effects : In vitro studies show that it induces cytotoxicity across various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Case Study : A study indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast and lung cancer cells.
Material Science
This compound derivatives have been explored for their nonlinear optical properties:
- Optical Applications : Substitution of hydrogen atoms with alkali metals enhances the optical response time and hyperpolarizability of the derivatives, making them suitable for applications in photonics and optoelectronics .
Derivative | First Hyperpolarizability (β) |
---|---|
Base Compound | 1675 au |
Alkali Metal Derivative | 72,059 au |
Preparation Methods
The synthesis of this compound can be achieved through various methods:
- Diene Condensation : Cyclopentadiene reacts with 2,5-norbornadiene to form the compound.
- Industrial Scaling : The synthesis can be scaled up using efficient catalysts and optimized reaction conditions for industrial applications.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodecane involves its interactions with molecular targets and pathways within chemical reactions. Its effects are primarily exerted through its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, which can alter its structure and reactivity . The specific molecular targets and pathways involved depend on the nature of the reactions it participates in.
Comparison with Similar Compounds
Comparison with Similar Tetracyclic Compounds
Structural Variations and Bridge Positions
The numbering of bridge positions in tetracyclic compounds significantly influences their geometry and stability. Below is a comparison of key structural analogs:
Key Observations :
- The target compound’s bridge notation (6.2.1.1³,⁶.0²,⁷) creates a distinct strain compared to sesquiterpenoid frameworks (e.g., 5.3.1.1⁴,¹¹.0¹,⁵) .
- Substituents like hydroxyl or carbonyl groups in natural analogs (e.g., Artatrovirenols) enhance polarity but reduce thermal stability compared to the unsubstituted hydrocarbon .
Thermodynamic Properties
Enthalpy of formation (ΔHf°) data for derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane reveal stability trends:
Analysis :
Biological Activity
Tetracyclo[6.2.1.13,6.02,7]dodecane (TCD) is a polycyclic hydrocarbon that has garnered interest in the field of organic chemistry and materials science due to its unique structural characteristics and potential biological activities. This article explores the biological activity of TCD, focusing on its electronic properties, interactions with biological systems, and potential applications.
Structural Overview
This compound is characterized by a complex arrangement of carbon atoms forming a rigid three-dimensional structure. Its molecular formula is , with a molecular weight of approximately 162.2713 g/mol . The compound can exist in various isomeric forms, including exo and endo configurations, which can influence its chemical reactivity and biological interactions.
1. Antimicrobial Properties
Recent studies have indicated that derivatives of TCD exhibit significant antimicrobial properties. For instance, the introduction of alkali metals into the TCD structure has been shown to enhance its antimicrobial activity significantly. The substitution leads to increased intramolecular charge transfer (ICT), which is correlated with improved interaction with microbial membranes .
- Case Study: A study demonstrated that alkali metal-substituted TCD derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents.
2. Nonlinear Optical Properties
The electronic properties of TCD derivatives are also noteworthy due to their high degree of nonlinearity, making them candidates for applications in photonics and optoelectronics. The first static hyperpolarizability () of these compounds has been calculated to be significantly higher than that of conventional materials like p-nitroaniline .
- Table 1: Calculated Hyperpolarizability Values
Compound | (au) |
---|---|
TCD Derivative 1 | 1675 |
TCD Derivative 7 | 72059 |
This indicates that TCD derivatives could be utilized in developing new materials for optical devices.
3. Charge Transfer Mechanisms
The charge transfer characteristics of TCD derivatives have been extensively studied using computational methods such as Density Functional Theory (DFT). The introduction of alkali metals alters the electronic distribution within the molecule, enhancing its reactivity and potential biological interactions .
- Table 2: Charge Transfer Characteristics
Derivative | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
---|---|---|
TCD Base | 6.28 | 0.0932 |
Alkali Metal Substituted | 4.57 | Increased |
The reduction in the HOMO-LUMO gap suggests that these derivatives may have improved electron-donating abilities, which could enhance their interaction with biological targets.
Applications in Drug Development
The unique properties of this compound derivatives position them as promising candidates for drug development:
- Antibacterial Agents: The enhanced antimicrobial activity suggests potential use in treating bacterial infections.
- Photonic Devices: Their nonlinear optical properties make them suitable for applications in laser technology and optical sensors.
Q & A
Basic Research Questions
Q. What established methodologies are used to synthesize tetracyclo[6.2.1.13,6.02,7]dodecane?
- Answer: Synthesis typically involves multi-step cycloaddition reactions (e.g., Diels-Alder) or photochemical strategies to construct the fused bicyclic framework. Challenges include stereochemical control and regioselectivity due to the compound’s strained topology. Experimental design should prioritize reaction conditions (temperature, catalysts) to minimize side products. Validation via spectroscopic methods (NMR, IR) and computational modeling (DFT) is critical .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer: X-ray crystallography is the gold standard for resolving bond angles and ring junctions. Complementary techniques include high-resolution NMR (e.g., DEPT, COSY) to assign stereochemistry and mass spectrometry for molecular weight confirmation. Computational tools like molecular mechanics simulations can predict stable conformers .
Q. What factors influence the thermal stability of this compound?
- Answer: Stability is governed by ring strain, substituent effects, and intermolecular interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. Experimental protocols should isolate variables (e.g., solvent, atmosphere) to assess degradation pathways .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties of this compound?
- Answer: Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity indices. Basis sets (e.g., 6-31G*) and solvent models must be calibrated against experimental UV-Vis or cyclic voltammetry data. Multi-reference methods (CASSCF) may be needed for excited-state analysis .
Q. What strategies address contradictions between experimental and computational data in reaction mechanism studies?
- Answer: Discrepancies often arise from approximations in computational models (e.g., neglect of solvent effects). Hybrid QM/MM approaches or ab initio molecular dynamics (AIMD) can bridge gaps. Experimental validation via isotopic labeling or kinetic isotope effects (KIEs) is essential .
Q. How can this compound be functionalized for catalytic applications?
- Answer: Post-synthetic modifications (e.g., epoxidation, hydroxylation) require regioselective catalysts. Transition-metal complexes (Pd, Ru) or organocatalysts can enable C–H activation. Mechanistic studies should employ in situ spectroscopy (IR, Raman) to track intermediates .
Q. What experimental frameworks assess the biological activity of this compound derivatives?
- Answer: High-throughput screening (HTS) assays (e.g., enzyme inhibition, cytotoxicity) identify lead compounds. Structure-activity relationships (SAR) are built using molecular docking (AutoDock) and pharmacophore modeling. Ethical review is mandatory for in vivo studies .
Q. How does stereochemistry impact the material properties of this compound-based polymers?
- Answer: Stereoregularity influences crystallinity and mechanical strength. Techniques like dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) correlate microstructure with bulk properties. Controlled polymerization (ROMP, ATRP) ensures stereochemical fidelity .
Q. What alternative synthetic routes (e.g., microwave-assisted) improve yield for this compound?
- Answer: Microwave synthesis enhances reaction kinetics via rapid heating. DOE (Design of Experiments) optimizes parameters (power, time, solvent). Comparative studies should report yields, purity (HPLC), and energy efficiency metrics .
Q. How can theoretical frameworks (e.g., supramolecular chemistry) guide applications of this compound?
- Answer: Non-covalent interactions (π-π stacking, van der Waals) drive self-assembly in host-guest systems. Theoretical models (MD simulations, crystal packing analysis) predict lattice energies. Experimental validation via single-crystal XRD and thermal analysis is critical .
Q. Methodological Considerations Table
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDEZHNJCSDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CCC3C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936063 | |
Record name | Decahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-95-1, 53862-33-2, 32021-58-2 | |
Record name | 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4:5,8-Dimethanonaphthalene, decahydro-, (1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053862332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC55336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decahydro-1,4:5,8-dimethanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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